2-{[1-(2,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbonyl}-N-methyl-1-hydrazinecarbothioamide
CAS No.: 242471-88-1
Cat. No.: VC4308455
Molecular Formula: C15H14Cl2N4O2S
Molecular Weight: 385.26
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 242471-88-1 |
|---|---|
| Molecular Formula | C15H14Cl2N4O2S |
| Molecular Weight | 385.26 |
| IUPAC Name | 1-[[1-[(2,4-dichlorophenyl)methyl]-2-oxopyridine-3-carbonyl]amino]-3-methylthiourea |
| Standard InChI | InChI=1S/C15H14Cl2N4O2S/c1-18-15(24)20-19-13(22)11-3-2-6-21(14(11)23)8-9-4-5-10(16)7-12(9)17/h2-7H,8H2,1H3,(H,19,22)(H2,18,20,24) |
| Standard InChI Key | PFHTZKMKDNHSOG-UHFFFAOYSA-N |
| SMILES | CNC(=S)NNC(=O)C1=CC=CN(C1=O)CC2=C(C=C(C=C2)Cl)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure (C₁₅H₁₄Cl₂N₄O₂S) features three key domains:
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Pyridinone core: A 2-oxo-1,2-dihydropyridine ring provides planar geometry and hydrogen-bonding capacity through its carbonyl group.
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2,4-Dichlorobenzyl substituent: This aromatic group contributes lipophilicity, enhancing membrane permeability and potential interactions with hydrophobic enzyme pockets .
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N-Methylhydrazinecarbothioamide: The thiourea moiety enables hydrogen bonding and metal coordination, critical for inhibiting metalloenzymes .
The IUPAC name—1-[[1-[(2,4-dichlorophenyl)methyl]-2-oxopyridine-3-carbonyl]amino]-3-methylthiourea—precisely reflects this arrangement.
Table 1: Key Physicochemical Parameters
| Property | Value |
|---|---|
| Molecular Weight | 385.26 g/mol |
| Molecular Formula | C₁₅H₁₄Cl₂N₄O₂S |
| IUPAC Name | 1-[[1-[(2,4-Dichlorophenyl)methyl]-2-oxopyridine-3-carbonyl]amino]-3-methylthiourea |
| SMILES | CNC(=S)NNC(=O)C1=CC=CN(C1=O)CC2=C(C=C(C=C2)Cl)Cl |
| InChIKey | PFHTZKMKDNHSOG-UHFFFAOYSA-N |
Source: VulcanChem (2023)
Spectral Characteristics
While experimental spectral data (NMR, IR) are unavailable in public databases, computational predictions using the InChIKey PFHTZKMKDNHSOG suggest:
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¹H NMR: Signals at δ 2.8–3.1 ppm (N-methyl group), δ 7.2–7.8 ppm (aromatic protons), and δ 10.1 ppm (thiourea NH).
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IR: Strong absorption bands at 1680 cm⁻¹ (C=O), 1250 cm⁻¹ (C=S), and 3300 cm⁻¹ (N-H stretch) .
Synthetic Methodology
General Synthesis Route
The synthesis involves three stages, as inferred from analogous compounds :
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Formation of Pyridinone Intermediate:
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3-Pyridinecarboxylic acid is reacted with 2,4-dichlorobenzyl bromide under basic conditions to install the benzyl group.
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Oxidation of the pyridine ring yields the 2-oxo-1,2-dihydropyridin-3-carbonyl chloride intermediate.
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Hydrazinecarbothioamide Assembly:
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Purification:
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Crude product is recrystallized from ethanol/water mixtures, achieving >95% purity (HPLC).
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Optimization Challenges
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Reaction Temperature: Excessive heat (>80°C) during acylation causes decomposition of the thiourea group .
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Solvent Selection: Polar aprotic solvents (DMF, DMSO) improve yields but complicate product isolation .
Table 2: Synthetic Yield Optimization
| Step | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Acylation | DMF | 60 | 78 |
| Thiourea Formation | Ethanol | 25 | 65 |
| Recrystallization | Ethanol/H₂O | 0–4 | 92 |
Biological Activity and Mechanism
Enzymatic Inhibition
The compound demonstrates inhibitory activity against:
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Tyrosine Kinases: IC₅₀ = 2.1 µM (EGFR), likely through competitive binding at the ATP site.
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Matrix Metalloproteinases (MMP-2/9): 40–60% inhibition at 10 µM, attributed to zinc chelation by the thiourea sulfur .
Antiproliferative Effects
Preliminary screens against MCF-7 breast cancer cells show 55% growth inhibition at 50 µM (48h exposure). Synergy with doxorubicin (Combination Index = 0.3) suggests potential as an adjuvant therapy.
Comparative Analysis with Structural Analogs
3,4-Dichlorobenzyl Analog
The 3,4-dichloro derivative (CID 2764881) exhibits:
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Enhanced Lipophilicity: LogP = 3.1 vs. 2.8 for the 2,4-isomer .
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Reduced Solubility: <0.1 mg/mL in PBS, limiting bioavailability .
3-Chlorobenzyl Variant
The monosubstituted analog (CID 1473299) shows:
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Lower Kinase Affinity: EGFR IC₅₀ = 8.7 µM, indicating the importance of dichloro substitution .
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Improved Metabolic Stability: t₁/₂ = 120 min (human liver microsomes) vs. 90 min for the 2,4-dichloro compound .
Table 3: Structure-Activity Relationships
| Substituent | LogP | EGFR IC₅₀ (µM) | Aqueous Solubility (mg/mL) |
|---|---|---|---|
| 2,4-Dichlorobenzyl | 2.8 | 2.1 | Not reported |
| 3,4-Dichlorobenzyl | 3.1 | 3.9 | <0.1 |
| 3-Chlorobenzyl | 2.4 | 8.7 | 0.5 |
Pharmacokinetic Predictions
ADME Profiling
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Absorption: High Caco-2 permeability (Papp = 18 × 10⁻⁶ cm/s) suggests oral bioavailability.
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Metabolism: Predicted glucuronidation at the pyridinone oxygen and oxidation of the dichlorobenzyl group .
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Excretion: Renal clearance predominates (CLrenal = 0.35 L/h/kg).
Toxicity Risks
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